molecular formula C14H14F3N3O B12242352 N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12242352
M. Wt: 297.28 g/mol
InChI Key: YBHDBXWWKDSKEL-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Trifluoromethylphenyl Group: The final step involves the coupling of the methylated pyrazole with a trifluoromethylphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)benzoic acid: A compound with a similar pyrazole ring but different substituents.

    1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another pyrazole derivative with different functional groups.

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both a methyl group and a trifluoromethylphenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C14H14F3N3O/c1-20-9-12(8-18-20)19-13(21)7-4-10-2-5-11(6-3-10)14(15,16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,21)

InChI Key

YBHDBXWWKDSKEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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